

An In-depth Technical Guide to Azido-PEG10-alcohol

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Compound of Interest

Compound Name: Azido-PEG10-alcohol

Cat. No.: B1666419

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Azido-PEG10-alcohol**, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties and Specifications

Azido-PEG10-alcohol is a versatile chemical tool featuring a terminal azide group and a hydroxyl group, separated by a 10-unit polyethylene glycol (PEG) spacer. The azide functionality allows for highly specific and efficient conjugation to alkyne-containing molecules via "click chemistry," while the hydroxyl group can be further modified or replaced to introduce other functionalities. The PEG linker enhances the aqueous solubility and biocompatibility of the conjugated molecules.

Below is a summary of its key quantitative data compiled from various suppliers.

Property	Value	Citations
Molecular Weight	483.55 g/mol	
Molecular Formula	C ₂₀ H ₄₁ N ₃ O ₁₀	
CAS Number	877239-09-3	
Purity	Typically >95%	
Appearance	Colorless to light yellowish oil/liquid	
Solubility	Soluble in Water, DMSO, DCM, DMF, THF, Acetonitrile	
Storage Conditions	Recommended at -20°C	

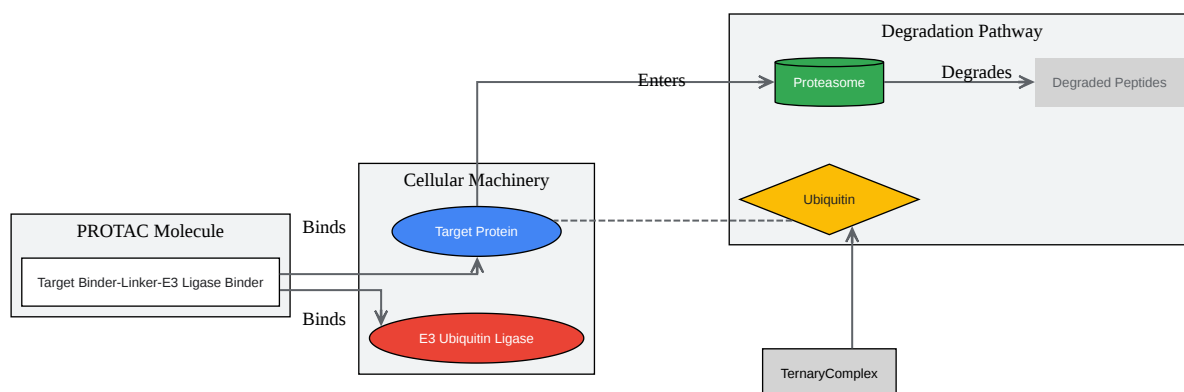
Key Applications and Signaling Pathways

Azido-PEG10-alcohol is a cornerstone in the construction of complex biomolecules due to the bioorthogonal nature of its azide group. This allows for its participation in highly selective ligation reactions, even in complex biological environments.

PROTAC Development

A primary application of **Azido-PEG10-alcohol** is in the synthesis of PROTACs. These are chimeric molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in **Azido-PEG10-alcohol** provides the necessary spacing and flexibility for the two ends of the PROTAC to bind effectively to their respective targets.

Below is a diagram illustrating the general mechanism of action for a PROTAC synthesized using a PEG linker.



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PROTAC Mechanism of Action

Antibody-Drug Conjugates (ADCs)

In the field of oncology, **Azido-PEG10-alcohol** is used to link potent cytotoxic drugs to monoclonal antibodies. The antibody component of the ADC targets specific antigens on the surface of cancer cells, allowing for the targeted delivery of the cytotoxic payload. The PEG linker enhances the solubility and stability of the ADC.

Experimental Protocols

The primary reaction involving **Azido-PEG10-alcohol** is the azide-alkyne cycloaddition, a cornerstone of "click chemistry." This can be performed as a copper(I)-catalyzed reaction (CuAAC) or a strain-promoted, copper-free reaction (SPAAC).

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an azide-functionalized PEG, such as **Azido-PEG10-alcohol**, to an alkyne-modified protein or other molecule.

Materials:

- **Azido-PEG10-alcohol**
- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 20 mM in water)
- A copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
- Freshly prepared sodium ascorbate stock solution (e.g., 100 mM in water)
- Degassing equipment (e.g., nitrogen or argon gas)

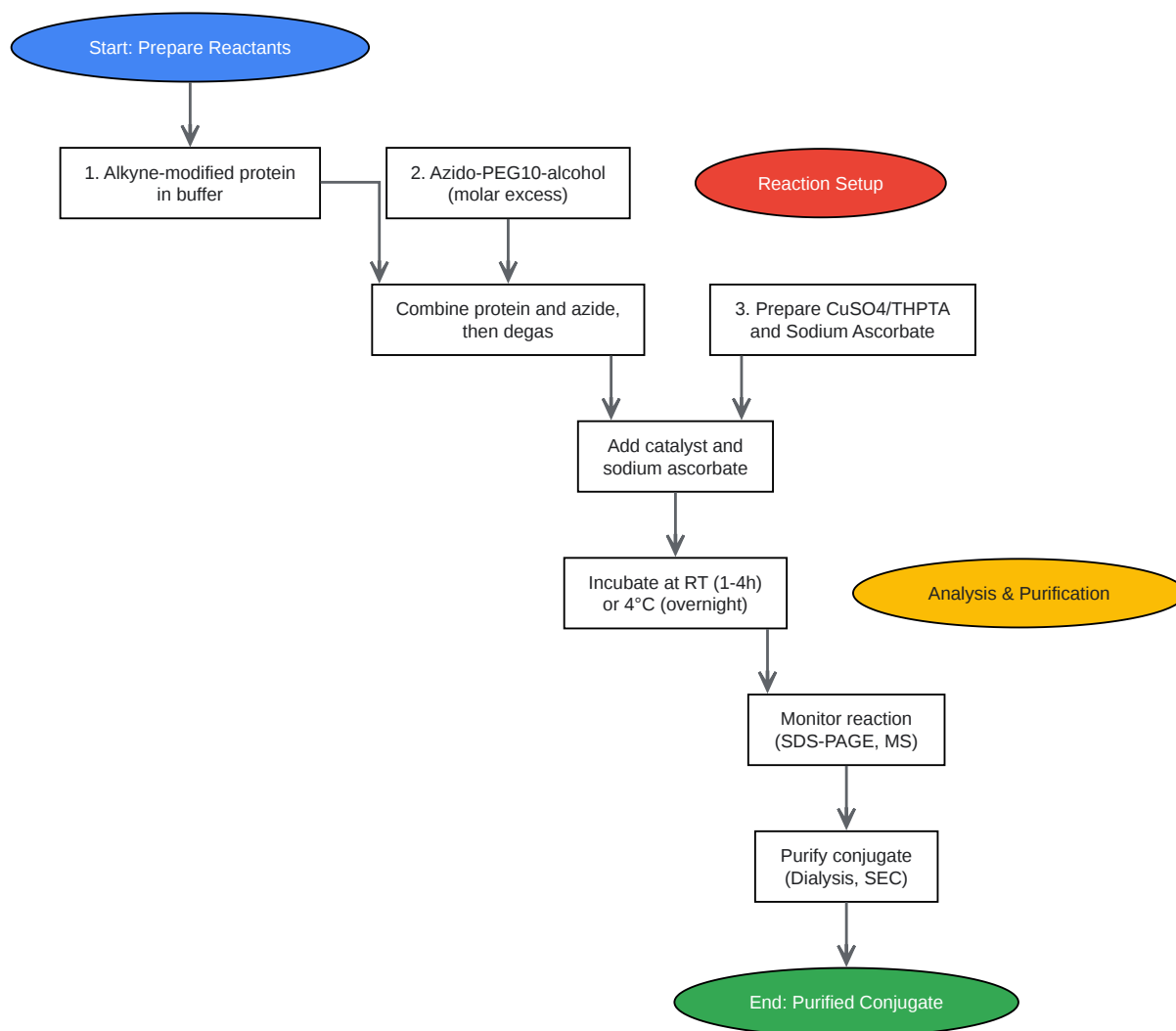
Procedure:

- **Reactant Preparation:** In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer.
- **Addition of Azide:** Add a molar excess (typically 3-10 equivalents) of **Azido-PEG10-alcohol** to the protein solution.
- **Catalyst Preparation:** In a separate tube, pre-mix the CuSO_4 and THPTA solutions.
- **Degassing:** Gently degas the protein-azide mixture by bubbling with nitrogen or argon gas for 5-10 minutes to prevent the oxidation of the copper(I) catalyst.
- **Initiation of Reaction:** Add the CuSO_4 /THPTA premix to the reaction mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state.
- **Incubation:** Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C . The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

- Purification: Once the reaction is complete, the conjugated product can be purified from excess reagents and catalyst using methods like dialysis, size-exclusion chromatography, or affinity chromatography.

Workflow for a Typical Bioconjugation Experiment

The following diagram outlines the key steps in a bioconjugation experiment using **Azido-PEG10-alcohol** and an alkyne-modified protein via CuAAC.



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CuAAC Bioconjugation Workflow

Conclusion

Azido-PEG10-alcohol is an indispensable tool for researchers in drug development and chemical biology. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, provides a robust method for the synthesis of complex, functional biomolecules. The inclusion of a PEG spacer further enhances the physicochemical properties of the resulting conjugates, making it a valuable asset in the creation of next-generation therapeutics.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com